molecular formula C14H4Cl2F6N4O2 B3017067 bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate CAS No. 303997-49-1

bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate

Cat. No.: B3017067
CAS No.: 303997-49-1
M. Wt: 445.1
InChI Key: HMLNWUKGVZVOMZ-UHFFFAOYSA-N
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Description

Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate: is a complex organic compound featuring a unique structure that includes both pyridine and oxadiazole rings. This compound is notable for its incorporation of trifluoromethyl groups, which are known to impart significant chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate typically involves multiple steps, starting with the preparation of 3-chloro-5-(trifluoromethyl)pyridine derivatives. These derivatives are then subjected to various chemical reactions to introduce the oxadiazole ring. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions include various substituted pyridine and oxadiazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including crop protection and pest control .

Comparison with Similar Compounds

Uniqueness: Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is unique due to its combination of pyridine and oxadiazole rings, along with the presence of trifluoromethyl groups. This unique structure imparts enhanced stability, reactivity, and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxido-1,2,5-oxadiazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)11-12(26(27)28-25-11)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLNWUKGVZVOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NO[N+](=C2C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl2F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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